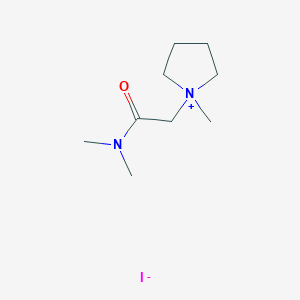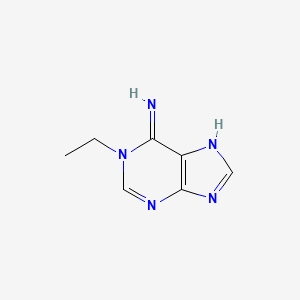
1-Ethyladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyladenine is a modified nucleobase derived from adenine, one of the four nucleobases in the nucleic acids of DNA and RNA This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the first position of the adenine ring
準備方法
The synthesis of 1-ethyladenine can be achieved through several methods. One common approach involves the alkylation of adenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the use of ethyl sulfate as the alkylating agent, which reacts with adenine in an aqueous solution .
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized for large-scale production by adjusting parameters like temperature, pressure, and flow rates.
化学反応の分析
1-Ethyladenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyladenine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying nucleic acid interactions and the mechanisms of DNA replication and repair.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of novel materials, such as polymers and nanomaterials, due to its unique chemical properties
作用機序
The mechanism of action of 1-ethyladenine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA functions. This disruption can lead to the inhibition of DNA replication and transcription, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
類似化合物との比較
1-Ethyladenine can be compared with other modified nucleobases, such as:
9-Ethyladenine: Similar in structure but with the ethyl group attached to the ninth position. It has different biological activities and receptor affinities.
2-Alkyladenines: These compounds have alkyl groups at the second position and exhibit distinct chemical and biological properties.
8-Alkyladenines: Alkyl groups at the eighth position result in different receptor selectivities and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
21802-48-2 |
|---|---|
分子式 |
C7H9N5 |
分子量 |
163.18 g/mol |
IUPAC名 |
1-ethyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-7-5(6(12)8)9-3-10-7/h3-4,8H,2H2,1H3,(H,9,10) |
InChIキー |
OWKBVCFUBQHCRK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C(C1=N)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
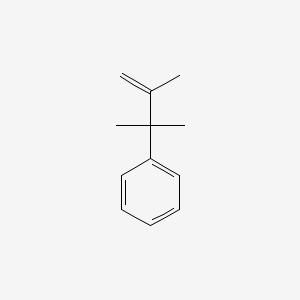

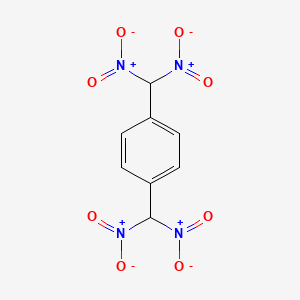
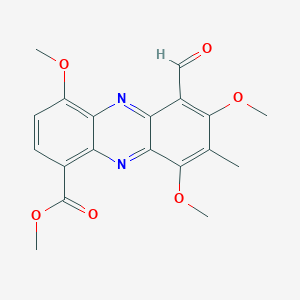
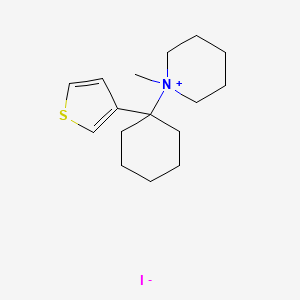

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
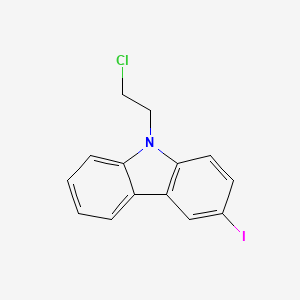
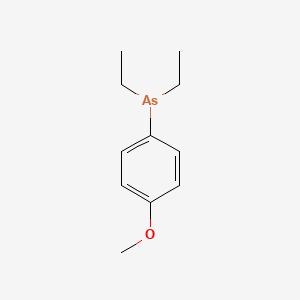
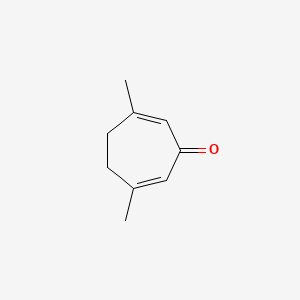
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
